molecular formula C21H18N4O3S B3649082 1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B3649082
M. Wt: 406.5 g/mol
InChI Key: XSSGJYYEXMOOSA-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole derivative, followed by its coupling with a pyrimidine precursor under specific reaction conditions. Common reagents used in these reactions include strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, ethanol as a solvent.

    Substitution: Halogenated reagents, polar aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyluracil: A simpler pyrimidine derivative with similar structural features.

    6-methylbenzothiazole: Shares the benzothiazole moiety but lacks the pyrimidine ring.

Uniqueness

1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-12-4-9-16-17(10-12)29-18(23-16)13-5-7-14(8-6-13)22-11-15-19(26)24(2)21(28)25(3)20(15)27/h4-11,26H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSGJYYEXMOOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=C(N(C(=O)N(C4=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 2
1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 3
1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 4
1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 5
1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Reactant of Route 6
1,3-dimethyl-5-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

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